molecular formula C13H23NO2 B13198261 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol

Cat. No.: B13198261
M. Wt: 225.33 g/mol
InChI Key: NEBSZGYIFSALFP-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol is a bicyclic organic compound featuring a morpholine substituent at position 5 and a hydroxyl group at position 3. The bicyclo[6.1.0]nonane scaffold imparts significant ring strain, a property often exploited in chemical biology for applications such as bioorthogonal click chemistry or molecular probes . The morpholine moiety enhances solubility and may serve as a pharmacophore in drug design, as seen in pharmaceutical patents involving morpholine-containing derivatives .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2

InChI Key

NEBSZGYIFSALFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCC2C1C2)O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.

    Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.

Scientific Research Applications

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN Alcohol)

Structural Differences :

  • BCN alcohol has a hydroxymethyl group at position 9, whereas 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol features a hydroxyl group at position 4 and a morpholine ring at position 4. Properties and Applications:
  • BCN alcohol is a strained alkyne widely used in bioorthogonal chemistry for probe synthesis due to its rapid reaction kinetics with tetrazines .
  • The hydroxymethyl group facilitates carbamate linkages, but these derivatives are less stable than amide-bonded analogs (e.g., BCN acid) .
  • In contrast, the morpholine group in the target compound may improve aqueous solubility and metabolic stability, common traits of morpholine-containing pharmaceuticals .

Bicyclo[6.1.0]nonyne Carboxylic Acid (BCN Acid)

Structural Differences :

  • BCN acid replaces the hydroxymethyl group of BCN alcohol with a carboxylic acid, enabling amide bond formation.
    Properties and Applications :
  • BCN acid derivatives exhibit superior stability compared to carbamate-linked BCN alcohol analogs, making them preferable for long-term biological studies .
  • The target compound’s hydroxyl and morpholine groups may offer alternative functionalization routes (e.g., etherification or hydrogen bonding), though its stability relative to BCN acid remains unstudied.

Bicyclo[6.1.0]nonene Derivatives

Structural Differences :

  • Derivatives like bicyclo[6.1.0]non-1-ene lack oxygenated substituents but retain the strained bicyclic framework. Properties and Applications:
  • These compounds undergo Fe₂(CO)₁₀-catalyzed rearrangements, highlighting the scaffold’s inherent reactivity .

Table 1: Comparative Analysis of Bicyclo[6.1.0]nonane Derivatives

Compound Key Substituents Stability Applications References
BCN Alcohol Hydroxymethyl at C9 Moderate (carbamate linkage) Bioorthogonal probes
BCN Acid Carboxylic acid at C9 High (amide linkage) Stable molecular probes
5-(Morpholin-4-yl)bicyclo[...]-4-ol Morpholine at C5, hydroxyl at C4 Unknown (theoretical) Drug design, solubility enhancer
Bicyclo[6.1.0]non-1-ene Unsubstituted Low (rearranges readily) Catalytic studies

Functional and Pharmacological Implications

  • Solubility : The morpholine group in the target compound likely enhances water solubility compared to BCN alcohol or acid, a critical factor in drug delivery .
  • Reactivity : The hydroxyl group at C4 may participate in hydrogen bonding or serve as a site for further derivatization, contrasting with BCN acid’s carboxylate reactivity.
  • Stability : While BCN acid’s amide derivatives are more stable than carbamates, the target compound’s ether-linked morpholine could confer resistance to enzymatic degradation, a hypothesis supported by morpholine’s prevalence in pharmaceuticals .

Biological Activity

5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a morpholine moiety, which may influence its interaction with biological targets. The unique bicyclo[6.1.0]nonane framework contributes to its chemical properties, potentially enhancing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, such as cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways associated with various diseases.

Biological Activity Data

Research has shown that this compound exhibits promising biological activities, including:

Activity IC50 Value Cell Line Mechanism
CDK Inhibition0.004 μMHCT116Cell cycle arrest
Antitumor ActivityNot specifiedHCT116 xenograftInduction of apoptosis
CytotoxicityLow (<10 μM)NHDFSelective toxicity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in HCT116 xenograft models, showcasing its potential as an anticancer agent.
  • Mechanistic Insights : Research indicated that the compound induces G2/M phase cell cycle arrest and apoptosis in cancer cell lines by modulating protein expression related to these processes.

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various studies, indicating low cytotoxicity towards normal human dermal fibroblasts (NHDF) while maintaining efficacy against cancer cells.

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